5,7-Dinitroquinolin-8-ol
Overview
Description
5,7-Dinitroquinolin-8-ol is an organic compound with the molecular formula C₉H₅N₃O₅ It is a derivative of quinoline, characterized by the presence of two nitro groups at the 5 and 7 positions and a hydroxyl group at the 8 position
Mechanism of Action
Target of Action
5,7-Dinitroquinolin-8-ol is a synthetic intermediate Smegmatis . This suggests that the compound may target bacterial cells, specifically those of the Mycobacterium genus.
Mode of Action
It is known that anionic σ-complexes of meta-dinitroarenes, which include this compound, readily react with electrophiles . For example, they can react with an iminium cation in the double Mannich condensation to form polycyclic structures . They can also react with aryldiazo cations to form azo compounds .
Biochemical Pathways
The compound’s reaction with nabh4 produces a reactive hydride σ-complex . This complex can then undergo protonation with a solution of acetic or tartaric acid to yield 5,7-dinitro-5,6-dihydroquinolin-8-ol . This reaction product undergoes keto–enol tautomerism and can exist in two forms .
Result of Action
It has been found that the protonation of a σ h-complex, which is formed by the reaction of this compound with nabh4, yields 5,7-dinitro-5,6-dihydroquinolin-8-ol . This compound is stable in air but readily oxidizes to quinolinol 1 in a DMSO solution .
Action Environment
It is known that the compound’s reaction product, 5,7-dinitro-5,6-dihydroquinolin-8-ol, is stable in air but readily oxidizes in a dmso solution . This suggests that the compound’s action and stability may be influenced by factors such as air exposure and the presence of certain solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dinitroquinolin-8-ol typically involves the nitration of quinolin-8-ol. One common method is the reaction of quinolin-8-ol with a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 5 and 7 positions. The reaction is usually carried out at low temperatures to control the nitration process and prevent over-nitration.
Another method involves the reduction of 5,7-dinitroquinoline-8-sulfonic acid, followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5,7-Dinitroquinolin-8-ol undergoes various chemical reactions, including:
Reduction: The nitro groups can be selectively reduced to amino groups using reducing agents such as hydrazine hydrate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrazine hydrate, sodium borohydride.
Acids: Acetic acid, tartaric acid for protonation reactions.
Major Products Formed
Reduction: 5-Amino-7-nitroquinolin-8-ol or 5,7-diaminoquinolin-8-ol.
Protonation: 5,7-Dinitro-5,6-dihydroquinolin-8-ol.
Scientific Research Applications
5,7-Dinitroquinolin-8-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinoline derivatives.
Biology: Investigated for its potential antimicrobial properties, particularly against mycobacteria.
Medicine: Explored for its potential use in developing new pharmaceuticals, including antimicrobial and anticancer agents.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Lacks the nitro groups, making it less reactive in certain chemical reactions.
5,7-Dinitroquinoline: Lacks the hydroxyl group, which affects its solubility and reactivity.
Nitroxoline: A related compound with antimicrobial properties, used in the treatment of urinary tract infections.
Uniqueness
5,7-Dinitroquinolin-8-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5,7-dinitroquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O5/c13-9-7(12(16)17)4-6(11(14)15)5-2-1-3-10-8(5)9/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEUTQKEMPFPKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288652 | |
Record name | 5,7-dinitroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1084-32-8 | |
Record name | MLS000737318 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,7-dinitroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-Dinitro-8-quinolinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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